molecular formula C9H10BrNO B8762080 alpha-Bromo-N-methyl-2-phenylacetamide CAS No. 51685-62-2

alpha-Bromo-N-methyl-2-phenylacetamide

Cat. No.: B8762080
CAS No.: 51685-62-2
M. Wt: 228.09 g/mol
InChI Key: FIXINOVVDGQNIZ-UHFFFAOYSA-N
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Description

α-Bromo-N-methyl-2-phenylacetamide is a brominated phenylacetamide derivative characterized by a methyl-substituted amide group at the nitrogen atom and a bromine atom at the alpha position of the phenylacetamide backbone. The bromine atom at the alpha position may enhance electrophilic reactivity, making it a candidate for nucleophilic substitution reactions, while the methyl group on the amide nitrogen could influence lipophilicity and metabolic stability .

Properties

CAS No.

51685-62-2

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

2-bromo-N-methyl-2-phenylacetamide

InChI

InChI=1S/C9H10BrNO/c1-11-9(12)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,12)

InChI Key

FIXINOVVDGQNIZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(C1=CC=CC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

α-Bromo-N-methyl-2-phenylacetamide vs. Methyl 2-phenylacetoacetate
  • Structural Differences: The target compound is an amide with a bromine atom (C-Br bond), whereas Methyl 2-phenylacetoacetate (CAS 16648-44-5) is an ester containing an acetyl group (C=O) . Molecular Formula: C₉H₁₀BrNO₂ (target) vs. C₁₁H₁₂O₃ (ester analog).
  • Reactivity :
    • The ester group in Methyl 2-phenylacetoacetate is prone to hydrolysis, forming carboxylic acids, while the amide group in α-Bromo-N-methyl-2-phenylacetamide is more stable under physiological conditions .
    • The bromine in the target compound may facilitate substitution reactions (e.g., Suzuki coupling), unlike the acetyl group in the ester analog.
Table 1: Key Properties Comparison
Compound Molecular Formula Molecular Weight Functional Groups Key Reactivity
α-Bromo-N-methyl-2-phenylacetamide C₉H₁₀BrNO₂ 244.09 Bromine, Amide, Methyl Electrophilic substitution
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ 192.21 Ester, Acetyl Hydrolysis, Ketone formation
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide C₁₅H₁₄BrNO₂ 328.18 Bromine, Amide, Methoxy Antimicrobial activity

Substituent Effects on Bioactivity

  • N-Substituted 2-Phenylacetamides: Compounds like 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide () exhibit structural similarities to benzylpenicillin, a β-lactam antibiotic. The methoxy group in this analog enhances solubility and may modulate antimicrobial efficacy .
  • Bromine Positional Isomerism :

    • The alpha-bromine in the target compound vs. the para-bromine in 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide alters electronic effects. Alpha-bromine may destabilize the adjacent carbonyl group, increasing electrophilicity for nucleophilic attack .

Impurity Profiles in Pharmaceutical Contexts

  • Related Impurities :
    • Impurity C (MM0078.03) and D (MM0078.05) from feature nitro groups and isoindole-1,3-dione rings, respectively. These structural deviations highlight the importance of stringent purification for α-Bromo-N-methyl-2-phenylacetamide, as nitro groups may introduce mutagenic risks .

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